N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester
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Overview
Description
N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester is a glycoside.
Scientific Research Applications
Synthesis and Chemical Reactions
- N-phenylcarbamic acid ester derivatives have been synthesized and used in various chemical reactions. For instance, Pimenova et al. (2003) conducted synthesis and reactions of a compound structurally similar to N-phenylcarbamic acid ester, investigating its thermal cyclization and hydrolysis processes (Pimenova, Krasnych, Goun, & Miles, 2003).
Enantioseparation Studies
- The enantioseparation of phenylcarbamic acid derivatives, which are related to N-phenylcarbamic acid ester, has been extensively studied. Dungelová et al. (2004) explored the thermodynamics of high-performance liquid chromatography (HPLC) separation of enantiomers of such derivatives (Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004).
Pharmacological Research
- In pharmacological research, compounds structurally related to N-phenylcarbamic acid ester have been synthesized and evaluated for their biological activities. Zhao et al. (2005) studied the synthesis and cytotoxic evaluation of certain quinoline derivatives, which are structurally related to N-phenylcarbamic acid ester, for their potential in inhibiting cancer cell growth (Zhao, Chen, Chang, & Tzeng, 2005).
Spectroscopic and Crystallographic Analysis
- N-phenylcarbamic acid ester and its derivatives have been subjected to various spectroscopic and crystallographic analyses to understand their chemical properties. For example, Zayed, El-desawy, and Eladly (2019) conducted a spectroscopic investigation of N-maleanilinic acid derivatives, providing insight into the structural aspects of these compounds (Zayed, El-desawy, & Eladly, 2019).
Potential Applications in Cancer Treatment
- Research has been conducted to explore the potential of N-phenylcarbamic acid ester derivatives in treating cancer. Miles et al. (1958) disclosed the use of 4-oxo-butenoic acid derivatives, related to N-phenylcarbamic acid ester, as anti-tumor agents against breast carcinoma (Miles, Yurjevich, Krasnykh Olga Petrovna, Pimenova Valentinovna, & Goun, 1958).
properties
Molecular Formula |
C29H28F3N3O9 |
---|---|
Molecular Weight |
619.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-5-(phenylcarbamoyloxy)-3-[[4-(trifluoromethyl)phenyl]carbamoyloxy]oxan-4-yl] N-phenylcarbamate |
InChI |
InChI=1S/C29H28F3N3O9/c1-40-25-24(44-28(39)34-19-10-6-3-7-11-19)23(43-27(38)33-18-8-4-2-5-9-18)22(21(16-36)41-25)42-26(37)35-20-14-12-17(13-15-20)29(30,31)32/h2-15,21-25,36H,16H2,1H3,(H,33,38)(H,34,39)(H,35,37)/t21-,22-,23+,24-,25+/m1/s1 |
InChI Key |
VTBPZZVSTIPNBO-RXFVIIJJSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC(=O)NC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC(=O)NC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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